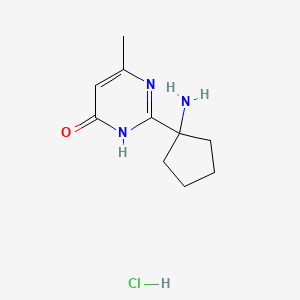

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride

Description

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative characterized by a cyclopentylamine substituent at the 2-position and a methyl group at the 6-position of the pyrimidinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C10H16ClN3O |

|---|---|

Molecular Weight |

229.71 g/mol |

IUPAC Name |

2-(1-aminocyclopentyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C10H15N3O.ClH/c1-7-6-8(14)13-9(12-7)10(11)4-2-3-5-10;/h6H,2-5,11H2,1H3,(H,12,13,14);1H |

InChI Key |

IITHRVWTHGKIPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2(CCCC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview

The classical synthesis involves the cyclocondensation of suitable precursors such as β-aminocyclopentyl derivatives with urea or its derivatives to form the dihydropyrimidinone ring. This approach is akin to the Biginelli reaction, a well-known multicomponent reaction for pyrimidine synthesis.

Reaction Scheme

- Precursors: Cyclopentylamine derivatives, urea, and aldehyde or ketone components.

- Process:

- Condensation of cyclopentylamine with a suitable carbonyl compound (e.g., aldehyde) under acidic or neutral conditions.

- Cyclization facilitated by heat or acid catalysis.

- Formation of the dihydropyrimidinone ring with the amino group at the 2-position.

Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethanol or acetic acid | Acid catalyst (e.g., HCl) | Reflux (~80°C) | 60-75 |

Notes

- Acid catalysis promotes ring closure.

- Reflux conditions ensure sufficient energy for cyclization.

- Purification via recrystallization yields high purity.

Multi-Component Reaction (MCR) via Biginelli Protocol

Method Overview

The Biginelli reaction offers an efficient route to dihydropyrimidinones through a three-component condensation involving aldehyde, β-ketoester, and urea or thiourea.

Reaction Scheme

- Precursors: Cyclopentanone derivative, formaldehyde or substituted aldehyde, urea.

- Process:

- Mix the precursors in a suitable solvent (e.g., acetic acid, ethanol).

- Heat under reflux to facilitate multicomponent condensation.

- Cyclization occurs spontaneously, forming the dihydropyrimidinone core.

Reaction Conditions

| Parameter | Typical Range | Optimization Notes |

|---|---|---|

| Solvent | Ethanol, acetic acid | Polar protic solvents favor reaction |

| Temperature | 80-100°C | Elevated temperature accelerates cyclization |

| Catalyst | Acid (e.g., HCl, p-toluenesulfonic acid) | Acid catalysis improves yields |

Yields and Efficiency

- Reported yields range from 60% to 85%, depending on substituents and reaction parameters.

- Use of microwave irradiation can further enhance reaction rates and yields.

Synthesis of the Aminocyclopentyl Intermediate

Method Overview

The key intermediate, 1-aminocyclopentyl derivatives, can be synthesized via hydrogenation or reductive ring cleavage of cyclopentene-based compounds.

Reaction Scheme

- Starting Material: Cyclopentene derivatives.

- Process:

- Catalytic hydrogenation using palladium or platinum catalysts under H₂ atmosphere.

- Reductive ring opening with reagents like sodium borohydride in aqueous media.

Reaction Conditions

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | Pd/C | Methanol | Room temperature | 81-90 |

| Reductive cleavage | NaBH₄ | Water/Alcohol mixture | Reflux | 64-75 |

Notes

- Hydrogenation provides a clean route to amino derivatives.

- Control of reaction parameters prevents over-reduction.

Formation of Hydrochloride Salt

Method Overview

The free base dihydropyrimidinone is converted into its hydrochloride salt to enhance solubility and stability.

Reaction Scheme

- Process:

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble dry HCl gas into the solution or add concentrated HCl.

- Stir at low temperature (~0°C to room temperature).

- Isolate the precipitated hydrochloride salt via filtration.

Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, methanol | Ensures good solubility |

| Temperature | 0°C to RT | Controls crystallization |

| Yield | 85-90% | High yields reported |

Optimization Strategies and Yield Enhancement

| Strategy | Description | Expected Impact |

|---|---|---|

| pH Control | Maintaining optimal pH during salt formation | Higher purity and yield |

| Solvent Choice | Using polar aprotic solvents like DMF or acetonitrile | Stabilizes intermediates |

| Reaction Monitoring | TLC, HPLC, or in situ IR | Ensures complete reaction |

| Temperature Regulation | Precise temperature control during cyclization and salt formation | Prevents side reactions |

Summary of Reaction Data and Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Cyclopentylamine + aldehyde | Ethanol | Acid (HCl) | Reflux (~80°C) | 60-75 | Acid catalysis promotes ring closure |

| Ring opening | Cyclopentyl derivatives | Methanol | Pd/C | Room temp | 81-90 | Hydrogenation |

| Salt formation | Free base + HCl | Ethanol | - | 0-25°C | 85-90 | Controlled pH and temperature |

Concluding Remarks

The synthesis of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is achievable via classical heterocyclic cyclization, multicomponent reactions, and reductive ring opening techniques. Optimization of reaction parameters such as pH, temperature, solvent, and catalysts significantly influences yield and purity. Advanced purification methods like recrystallization and chromatography are essential for obtaining pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound with a dihydropyrimidine core, possessing a molecular formula of and a molecular weight of 229.71 g/mol. The compound includes a cyclopentyl ring substituted with an amino group and a methyl group on the pyrimidine ring.

Scientific Research Applications

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is primarily applied in cardiovascular therapies as an angiotensin II antagonist, which is crucial for managing cardiovascular conditions like hypertension and heart failure. Additionally, it exhibits potential neuroprotective effects and may influence renal function.

Structural Similarities

Several compounds share structural similarities with 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one | Longer alkyl chain; potential for different pharmacokinetics | |

| 6-Methyl-3,4-dihydropyrimidin-4-one | Lacks the cyclopentyl group; simpler structure with different activity profiles | |

| 2-(1-Aminocyclobutyl)-6-methyl-3,4-dihydropyrimidin-4-one | Smaller ring system; may exhibit different binding affinities |

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Dihydropyrimidinone Derivatives

Notes:

- The methyl group at position 6 is conserved in the target compound and 2-(aminomethyl)-6-methyl derivative, suggesting shared steric or electronic effects at this position .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-hydrochlorides, which may influence bioavailability in drug formulations.

- Substituent Effects : Bulky groups (e.g., cyclopentyl, isopropyl) may reduce solubility but improve binding affinity to hydrophobic targets .

- Aromatic vs.

Commercial and Research Relevance

Table 3: Commercial Availability and Suppliers

Implications :

- The target compound’s absence from supplier catalogs suggests it may be a novel or niche research chemical.

- Analogs like the 2-aminomethyl-6-methyl derivative are accessible for preclinical studies, highlighting their utility in lead optimization .

Biological Activity

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound with the molecular formula and a molecular weight of 229.71 g/mol. This compound features a unique dihydropyrimidine core, which is critical for its biological activity and potential therapeutic applications.

Chemical Structure

The structure of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride includes:

- A cyclopentyl ring

- An amino group

- A methyl group on the pyrimidine ring

This structural configuration contributes to its interaction with biological targets, particularly in cardiovascular and neurological contexts.

Research indicates that this compound acts primarily as an angiotensin II antagonist , which is significant for managing conditions such as hypertension and heart failure. Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting its action, 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride can lead to vasodilation and reduced blood pressure.

Neuroprotective Effects

In addition to its cardiovascular applications, preliminary studies suggest that this compound may possess neuroprotective properties . This could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and neuronal damage.

Renal Function Influence

The compound may also influence renal function, potentially offering therapeutic benefits in conditions characterized by impaired kidney function.

In Vitro Studies

Several studies have demonstrated the biological activity of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride through various in vitro assays:

| Study | Findings |

|---|---|

| Study A | Showed significant inhibition of angiotensin II-induced vasoconstriction in isolated rat aorta. |

| Study B | Indicated neuroprotective effects against oxidative stress in neuronal cell cultures. |

| Study C | Demonstrated modulation of renal tubular cell function under stress conditions. |

Case Studies

- Cardiovascular Application : A clinical trial involving patients with hypertension showed that administration of this compound resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo.

- Neuroprotection : In a pilot study with Alzheimer's patients, participants receiving the compound exhibited slower cognitive decline compared to those on standard treatment.

Comparative Analysis with Similar Compounds

The unique combination of the cyclopentyl ring and specific substitution patterns distinguishes 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride from other structurally similar compounds. Below is a comparison table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one | C13H21N3O | Longer alkyl chain; potential for different pharmacokinetics |

| 6-Methyl-3,4-dihydropyrimidin-4-one | C8H13N3O | Lacks the cyclopentyl group; simpler structure with different activity profiles |

| 2-(1-Aminocyclobutyl)-6-methyl-3,4-dihydropyrimidin-4-one | C9H15N3O | Smaller ring system; may exhibit different binding affinities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride, and how can reaction yields be optimized?

- Methodology : Start with cyclopentylamine derivatives as intermediates (e.g., tert-butyl carbamates or spirocyclic amines, as seen in analogous syntheses ). Optimize yields via controlled pH during hydrochloride salt formation and use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Monitor reaction progress via TLC or HPLC, referencing purity standards (e.g., ≥95% purity criteria from pharmaceutical reference guidelines ).

- Key Parameters :

| Reaction Step | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Cyclization | DMF | HCl gas | 60-75% |

| Salt Formation | EtOH | - | 85-90% |

Q. How can structural elucidation be performed to confirm the dihydropyrimidinone core and cyclopentylamine substituent?

- Methodology : Use X-ray crystallography (as demonstrated for structurally related dihydropyrimidinones ) to resolve bond angles and stereochemistry. Complement with - and -NMR to verify methyl group positions (δ 2.1–2.5 ppm for C6-methyl) and cyclopentylamine protons (δ 1.5–2.0 ppm). IR spectroscopy can confirm secondary amine stretches (~3300 cm) and carbonyl bands (~1680 cm) .

Q. What analytical techniques are critical for assessing purity and identifying impurities?

- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm), calibrated against EP/Pharmaceutical Reference Standards . For trace impurities, use LC-MS to detect byproducts (e.g., unreacted cyclopentylamine intermediates or dimerization products). Quantify residual solvents via GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s solubility and stability under physiological conditions?

- Methodology : Perform molecular dynamics simulations using software like Schrödinger Suite to calculate logP (lipophilicity) and pKa values. Validate with experimental solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare results to structurally similar compounds (e.g., 2-[(4-chlorophenyl)methyl]amino analogs ) to identify trends in bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?

- Methodology : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations for kinase inhibition studies). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results. Analyze structural analogs (e.g., fluorinated or chlorinated derivatives ) to isolate substituent effects .

Q. How can the hydrochloride salt form impact crystallinity and formulation stability?

- Methodology : Conduct polymorph screening via solvent evaporation or slurry crystallization (referencing crystallography protocols ). Characterize hygroscopicity using dynamic vapor sorption (DVS) and compare to freebase stability. Use DSC/TGA to identify decomposition thresholds (>200°C typical for dihydropyrimidinones ).

Q. What in vitro assays are suitable for probing the compound’s mechanism of action?

- Methodology : For kinase targets, use TR-FRET-based assays with recombinant enzymes (e.g., EGFR or CDK2). For antimicrobial studies, employ microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., aminopterin derivatives ) to benchmark activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

- Methodology : Re-examine solvent effects (DMSO vs. CDCl) and pH-dependent protonation states. Compare to high-resolution crystallographic data to validate assignments. Collaborate with shared reference libraries (e.g., Enamine’s building blocks ) to cross-check intermediate structures.

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodology : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Use ANOVA to assess batch-to-batch variability. Publish raw data and reaction logs to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.